7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
“7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” is a complex organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic chemistry techniques. The key steps in the synthesis may include:
- Formation of the thiazepane ring through cyclization reactions.
- Introduction of the chlorophenyl group via electrophilic aromatic substitution.
- Attachment of the difluorobenzoyl group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
“7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.
Substitution: The chlorophenyl and difluorobenzoyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, “7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Researchers may investigate its interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structural features may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, “this compound” may be used in the production of specialty chemicals or materials. Its unique properties could make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved in these interactions can be complex and may require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “7-(2-chlorophenyl)-4-(2,6-difluorobenzoyl)-1lambda6,4-thiazepane-1,1-dione” include other thiazepane derivatives with different substituents. Examples include:
- 1-(2,6-Difluorobenzoyl)-3-(3,5-bistrifluoromethyl-2-chlorophenyl)urea
- 4-(2,6-Difluorobenzoyl)-7-(4-chlorophenyl)-1lambda6,4-thiazepane-1,1-dione
Uniqueness
The uniqueness of “this compound” lies in its specific combination of substituents and the resulting chemical properties
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2NO3S/c19-13-5-2-1-4-12(13)16-8-9-22(10-11-26(16,24)25)18(23)17-14(20)6-3-7-15(17)21/h1-7,16H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASRCZBXQPGUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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